molecular formula C5H9NO4S B1440715 4-amino-1,1-dioxothiolane-3-carboxylic acid CAS No. 1378875-55-8

4-amino-1,1-dioxothiolane-3-carboxylic acid

Cat. No.: B1440715
CAS No.: 1378875-55-8
M. Wt: 179.2 g/mol
InChI Key: RWVHIVRXZFWJRZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving ATCD are not detailed in the literature, carboxylic acids and their derivatives generally undergo nucleophilic substitution reactions .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids Research has explored the impact of carboxylic acids, including 4-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide, on biocatalysts like microbes used in fermentation processes. The presence of carboxylic acids can inhibit microbial growth, impacting the yield and efficiency of fermentative production of various chemicals. Strategies to increase microbial tolerance to these acids involve metabolic engineering to enhance cell membrane robustness and intracellular pH maintenance (Jarboe, Royce, & Liu, 2013).

Synthetic and Pharmacological Potential of Sultone Derivatives A review on 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide, structurally related to 4-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide, highlights its synthetic and pharmacological potential. This compound serves as a precursor for creating new molecular systems with desirable pharmacological properties, including anticoagulant, antimicrobial, and antitumor activities. The study emphasizes the need for further research into its chemical transformations and pharmacological applications (Hryhoriv, Lega, & Shemchuk, 2021).

CO2 Utilization in Chemical Industries Research into the utilization of carbon dioxide (CO2) in chemical industries examines the conversion of CO2 into valuable chemicals through processes such as carboxylation. This review discusses the potential of using CO2 as an alternative carbon resource, highlighting the role of carboxylic acids like 4-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide in developing sustainable chemical production methods (Alper & Orhan, 2017).

Spin Label Amino Acid TOAC in Peptide Studies The spin label amino acid TOAC, with properties similar to 4-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide, has been applied in peptide studies to analyze peptide secondary structure and dynamics. This research underscores the utility of TOAC in examining peptide interactions with biological membranes and proteins, contributing valuable insights into peptide-based drug development (Schreier et al., 2012).

Liquid-Liquid Extraction of Carboxylic Acids A review on solvent developments for liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams addresses the recovery of these acids for use in bio-based plastics production. The study highlights the efficiency of various solvents in extracting carboxylic acids, including 4-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide, from dilute solutions, pointing towards advancements in sustainable chemical processing technologies (Sprakel & Schuur, 2019).

Properties

IUPAC Name

4-amino-1,1-dioxothiolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S/c6-4-2-11(9,10)1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVHIVRXZFWJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695355
Record name 4-Amino-1,1-dioxo-1lambda~6~-thiolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378875-55-8
Record name 4-Amino-1,1-dioxo-1lambda~6~-thiolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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